
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves the reaction of 4-chlorophenyl and 5-chloro-8-quinolinyl derivatives with phosphoric acid under specific conditions . The reaction typically requires the presence of a catalyst such as 8-quinolinesulfonyltetrazolide (QS-te) to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate undergoes various chemical reactions, including:
Phosphorylation: It acts as a phosphorylating agent, reacting with nucleosides like guanosine to form phosphate esters.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include phosphoric acid, nucleosides, and catalysts like QS-te . The major products formed depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a phosphorylating agent in the synthesis of nucleoside phosphates, which are important intermediates in the production of nucleic acids.
Biology: The compound’s ability to modify nucleosides makes it valuable in studies involving DNA and RNA synthesis.
Medicine: Its role in nucleoside modification can be leveraged in the development of antiviral and anticancer therapies.
Industry: The compound’s reactivity and specificity make it useful in the production of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves its role as a phosphorylating agent. It reacts with nucleosides to form phosphate esters, which are crucial intermediates in nucleic acid synthesis . The molecular targets include nucleosides like guanosine, and the pathways involved are those related to nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate include other phosphorylating agents such as:
Phenyl phosphate: A simpler phosphorylating agent with a phenyl group instead of the chlorophenyl and quinolinyl groups.
8-Quinolinyl phosphate: Lacks the chlorophenyl group but retains the quinolinyl moiety.
Chlorophenyl phosphate: Contains the chlorophenyl group but lacks the quinolinyl moiety.
The uniqueness of this compound lies in its dual functional groups (chlorophenyl and quinolinyl), which enhance its reactivity and specificity in phosphorylation reactions .
Propriétés
Formule moléculaire |
C15H10Cl2NO4P |
|---|---|
Poids moléculaire |
370.1 g/mol |
Nom IUPAC |
(4-chlorophenyl) (5-chloroquinolin-8-yl) hydrogen phosphate |
InChI |
InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20) |
Clé InChI |
YYSQHCKKOXEXLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OP(=O)(O)OC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


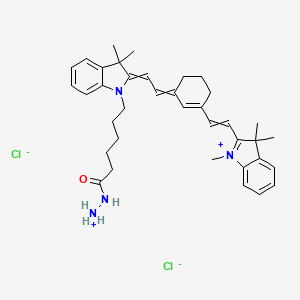
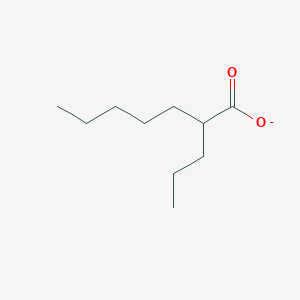

![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
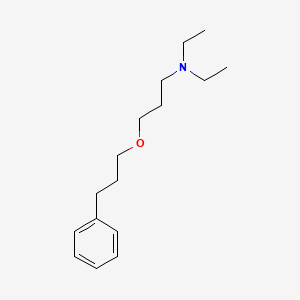

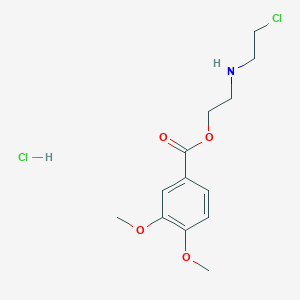
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)


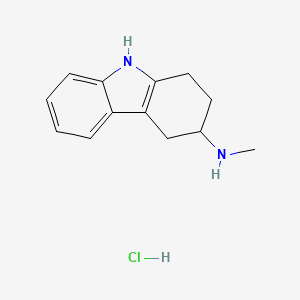
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)

